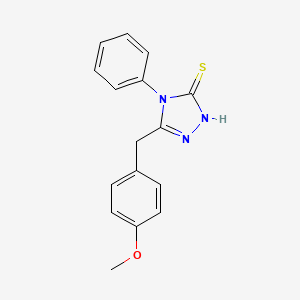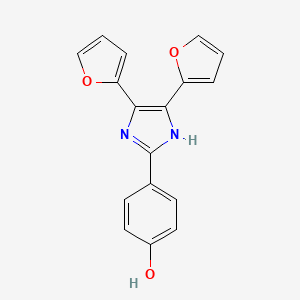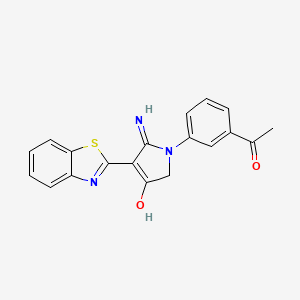
5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, also known as MPTT, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. MPTT belongs to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities such as antimicrobial, antifungal, antitumor, and anti-inflammatory properties.
Mechanism of Action
Target of Action
The compound 5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, also known as Oprea1_620350, is a multi-target directed ligand (MTDL). It has been designed to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease (AD) .
Mode of Action
The compound interacts with its targets, leading to significant changes. For instance, it prevents amyloid beta (Aβ) formation through the downregulation of APP and BACE levels in APPswe-expressing cells . Furthermore, it reduces the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .
Biochemical Pathways
The compound affects several biochemical pathways. It influences in vivo neurogenesis, oxidative, and inflammatory pathways . The compound’s interaction with its targets leads to the modulation of these pathways, which are crucial in the pathophysiology of Alzheimer’s Disease .
Pharmacokinetics
For instance, 4-Methoxybenzyl alcohol, a related compound, is known to be freely soluble in alcohol and diethyl ether, but insoluble in water . This could impact the bioavailability of the compound, as solubility can influence absorption and distribution within the body.
Result of Action
The compound’s action results in molecular and cellular effects that are beneficial in the context of Alzheimer’s Disease. It prevents the formation of amyloid-beta, a key player in the development of Alzheimer’s Disease . It also reduces the levels of phosphorylated tau, another significant factor in Alzheimer’s Disease .
Advantages and Limitations for Lab Experiments
5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has several advantages as a potential therapeutic agent. It is relatively easy to synthesize and has shown promising results in various preclinical studies. However, there are also some limitations to its use in lab experiments. 5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has poor solubility in water, which could limit its bioavailability in vivo. Furthermore, its potential toxicity and side effects need to be thoroughly investigated before it can be used in clinical trials.
Future Directions
There are several future directions for the research on 5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. Firstly, more studies are needed to fully understand its mechanism of action and its potential therapeutic targets. Secondly, the pharmacokinetics and pharmacodynamics of 5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazole-3-thiol need to be investigated to determine its optimal dosage and administration route. Thirdly, more studies are needed to investigate its potential toxicity and side effects. Finally, clinical trials are needed to determine its efficacy and safety in humans.
Conclusion:
In conclusion, 5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a promising compound that has shown potential therapeutic properties in various preclinical studies. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves the reaction of 4-methoxybenzylamine with phenyl isothiocyanate in the presence of triethylamine to yield 5-(4-methoxybenzyl)-4-phenyl-1,2,4-triazole-3-thiol. The product is then treated with acetic anhydride to obtain the final compound, 5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. The overall yield of the synthesis is approximately 60%.
Scientific Research Applications
5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential therapeutic properties. It has been reported to exhibit significant antimicrobial activity against a wide range of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. 5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has also shown promising results as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. Furthermore, 5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has been investigated for its anti-inflammatory properties, with studies showing its ability to inhibit the production of pro-inflammatory cytokines.
properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-20-14-9-7-12(8-10-14)11-15-17-18-16(21)19(15)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSDYPMXBGFWOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NNC(=S)N2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B6057948.png)
![1-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-4-(methoxymethyl)piperidine](/img/structure/B6057954.png)
![4-{[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methyl}morpholine hydrochloride](/img/structure/B6057958.png)
![N-(3-chloro-4-methylphenyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6057970.png)
![2-cyclohexyl-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B6057975.png)



![3-(2-chlorophenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-phenylpropanamide](/img/structure/B6058009.png)
![2-chloro-N-{[5-(4-fluorobenzoyl)-2-furyl]methyl}acetamide](/img/structure/B6058017.png)
![2-{[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B6058031.png)
![{1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}(2-methoxyphenyl)methanone](/img/structure/B6058041.png)
![1-[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(5-isoquinolinylmethyl)-N-methylmethanamine](/img/structure/B6058045.png)
![2-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6058054.png)